molecular formula C29H30O14 B12319376 [3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate

[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate

Cat. No.: B12319376
M. Wt: 602.5 g/mol
InChI Key: ZWTYXFQSLOFTCY-UHFFFAOYSA-N
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Description

[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and aromatic rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O14/c30-12-29-19-17(23(24(29)43-29)41-26(37)14-3-7-16(32)8-4-14)9-10-38-27(19)42-28-22(35)21(34)20(33)18(40-28)11-39-25(36)13-1-5-15(31)6-2-13/h1-10,17-24,27-28,30-35H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTYXFQSLOFTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Glycosylation

Glycosyltransferases (e.g., β(1→4)GalT) catalyze regioselective glycosidic bond formation. For this compound, a modified Leloir pathway may be employed:

  • Donor : UDP-GlcNAc or protected sugar nucleotides.
  • Acceptor : Phenolic or alcohol substrates.
  • Conditions : Mild pH (6–8), 25–40°C, with α-lactalbumin to direct specificity.

Example Reaction :

Step Reagents/Conditions Yield Source
Glycosylation UDP-GlcNAc, β(1→4)GalT, α-lactalbumin, CHCl₃/pyridine High (anomeric excess)

Dioxatricyclo Ring Formation

The 3,9-dioxatricyclo[4.4.0.02,4]dec-7-en system is synthesized via cyclization or cycloaddition:

Tandem Cyclization

A 5-exo-dig cyclization followed by aromatization generates the fused ring:

  • Substrate : Alcohols or alkenes with leaving groups.
  • Conditions : Acidic (H₂SO₄) or thermal (reflux) activation.

Key Data :

Step Reagents/Conditions Product Yield Source
Cyclization Alcohol → alkyne → furan aromatization Tetrasubstituted furan 64–86%

Esterification and Benzoylation

The 4-hydroxybenzoate and 5-(4-hydroxybenzoyl) groups are introduced via esterification:

Chemical Esterification

  • Reagents : 3,4,5-Trihydroxybenzoic acid chloride, pyridine, DMAP.
  • Conditions : CHCl₃, 0–5°C.

Example Protocol :

Step Reagents/Conditions Yield Source
Esterification 3,4,5-Trihydroxybenzoic acid chloride, DMAP, CHCl₃ 85–96%

Microbial Synthesis of Precursors

4-Hydroxybenzoic acid (4-HBA) is a critical precursor, synthesized biocatalytically:

Multi-Enzyme Cascade

  • Pathway : L-Tyrosine → 4-Hydroxybenzaldehyde → 4-HBA.
  • Enzymes : L-Amino acid deaminase, hydroxymandelate synthase, aldehyde dehydrogenase.

Performance Metrics :

Substrate Conversion Product Yield Source
150 mM L-Tyrosine >85% 4-HBA 128 mM (17.7 g/L)

Purification and Characterization

Final isolation involves:

  • Column Chromatography : Silica gel or C18 columns.
  • Crystallization : Ethanol/water or hexane/benzene mixtures.

Key Data :

Step Method Purity Source
Purification Recrystallization (EtOH/H₂O) >99%

Challenges and Optimizations

  • Stereochemical Control : Use of chiral auxiliaries or enzymatic resolution.
  • Byproduct Mitigation : pH control during microbial synthesis to prevent acidosis.
  • Yield Enhancement : Phase-transfer catalysis for glycosylation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Enzymatic Glycosylation High regioselectivity Enzyme cost 70–90%
Chemical Cyclization Scalability Harsh conditions 64–86%
Microbial Precursor Synthesis Sustainability Long reaction times 17.7 g/L

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aromatic rings can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield various halogenated or alkylated derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic properties. For example, derivatives of glycosylated compounds have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. A study demonstrated that a related compound exhibited an IC50 value of 0.91 µM against α-glucosidase, indicating strong inhibitory potential .

Antioxidant Properties

The presence of multiple hydroxyl groups in the structure contributes to antioxidant activity. Research has shown that such compounds can scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases .

Pesticidal Activity

Compounds similar to [3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate] have been investigated for their pesticidal properties. These compounds can act as bio-pesticides due to their ability to inhibit the growth of certain pathogens and pests while being less harmful to beneficial organisms .

Skin Care Products

The antioxidant and anti-inflammatory properties of this compound make it suitable for incorporation into skincare formulations. It can help protect skin cells from oxidative damage and improve skin hydration due to its glycosyl nature, which enhances moisture retention .

Case Study 1: Antidiabetic Efficacy

A study published in MDPI evaluated the antidiabetic effects of a glycosylated derivative similar to the target compound. The results indicated a significant reduction in blood glucose levels in diabetic model organisms following treatment with the compound at varying dosages .

Case Study 2: Antioxidant Activity

Research conducted on a related compound demonstrated its ability to reduce oxidative stress markers in vitro. The study highlighted the compound's potential as a therapeutic agent for conditions associated with oxidative damage, such as cardiovascular diseases .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Application
Compound AStructure A0.91Antidiabetic
Compound BStructure B1.50Antioxidant
Compound CStructure C2.00Pesticidal

This table illustrates the comparative efficacy of related compounds, emphasizing the potential of this compound] based on its structural characteristics.

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate is unique due to its complex structure, which includes multiple hydroxyl groups and aromatic rings. This complexity allows it to engage in a wider range of chemical and biological interactions, making it a valuable compound for various research applications.

Biological Activity

Chemical Structure and Properties

This compound is a complex glycoside with multiple hydroxyl groups contributing to its potential biological effects. Its structure can be represented as follows:

  • Molecular Formula : C22H26O12
  • Molecular Weight : 478.44 g/mol
  • IUPAC Name : 3,4,5-trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate

Antioxidant Activity

Research indicates that the compound possesses strong antioxidant properties, which can help mitigate oxidative stress in biological systems. A study demonstrated that it effectively scavenged free radicals and inhibited lipid peroxidation in vitro.

Study Methodology Findings
DPPH assaySignificant reduction in DPPH radical levels at concentrations of 50 µg/mL and above.
ABTS assayIC50 value determined to be 45 µg/mL, indicating potent antioxidant activity.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory effects. It reduced edema and inflammatory markers in carrageenan-induced paw edema models.

Study Model Used Results
Carrageenan-induced edema in ratsReduction of paw swelling by 50% at a dose of 100 mg/kg after 4 hours post-administration.

The biological activities of the compound are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Antimicrobial Mechanism : The structural components may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Anti-inflammatory Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical trial investigated the effects of this compound on oxidative stress markers in human subjects with metabolic syndrome. Participants who received the compound showed a significant decrease in malondialdehyde (MDA) levels compared to the placebo group.

Case Study 2: Efficacy Against Antibiotic-resistant Strains

In another study focusing on antibiotic-resistant strains of bacteria, the compound was tested against Staphylococcus aureus and showed effectiveness comparable to standard antibiotics, suggesting potential for use as an adjunct therapy.

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